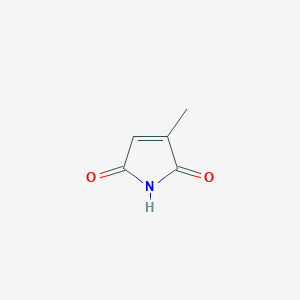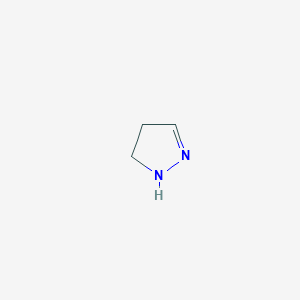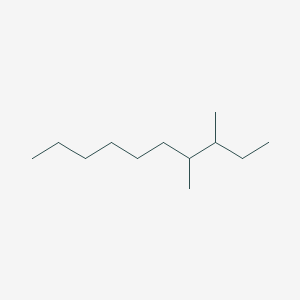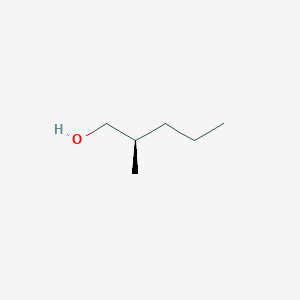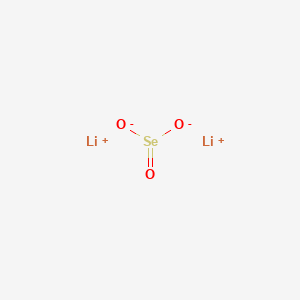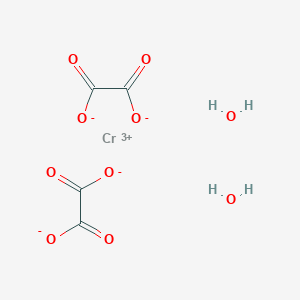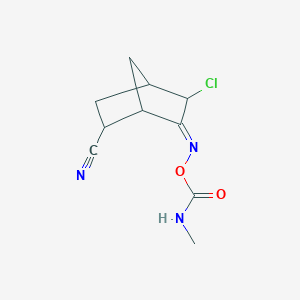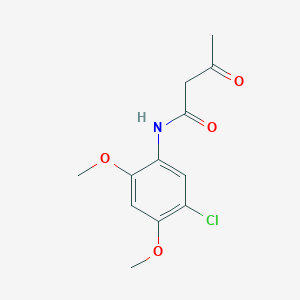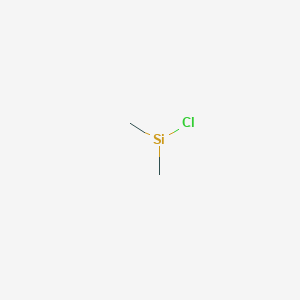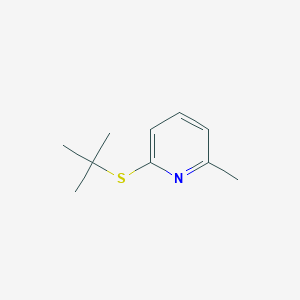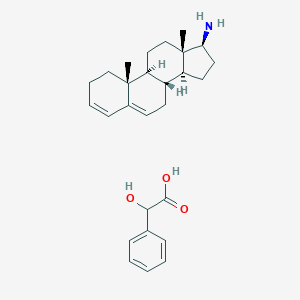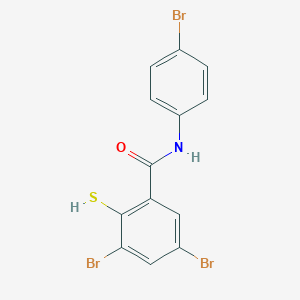
Thiosalan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiosalan is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a sulfur-containing compound that is known for its ability to inhibit the growth of cancer cells and has been studied extensively for its potential use in cancer therapy. In
Mécanisme D'action
The mechanism of action of Thiosalan is not fully understood. However, it is believed that Thiosalan works by inhibiting the growth of cancer cells by inducing apoptosis. Apoptosis is a process of programmed cell death that occurs naturally in the body. Thiosalan has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Thiosalan has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. Thiosalan has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Thiosalan has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Thiosalan is also relatively inexpensive, making it a cost-effective option for scientific research. However, there are also limitations to using Thiosalan in lab experiments. The mechanism of action of Thiosalan is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, Thiosalan has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several future directions for research on Thiosalan. One potential area of research is to further investigate the mechanism of action of Thiosalan. This may involve studying the compound in different cell lines and animal models to better understand how it works. Another area of research is to investigate the potential use of Thiosalan in combination with other drugs for cancer therapy. Finally, more research is needed to investigate the potential use of Thiosalan in the treatment of neurodegenerative diseases.
Conclusion
Thiosalan is a promising chemical compound that has potential applications in scientific research. It has been shown to have anticancer properties, and may also be useful in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. While there are limitations to using Thiosalan in lab experiments, its stability and cost-effectiveness make it an attractive option for scientific research. Further research is needed to fully understand the mechanism of action of Thiosalan and to investigate its potential applications in different areas of medicine.
Méthodes De Synthèse
Thiosalan can be synthesized by reacting L-cysteine with sodium thiosulfate in the presence of hydrochloric acid. The reaction yields Thiosalan as a white crystalline solid with a melting point of 146-148°C. The purity of the compound can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
Thiosalan has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. Thiosalan has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, Thiosalan has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Propriétés
Numéro CAS |
15686-78-9 |
|---|---|
Nom du produit |
Thiosalan |
Formule moléculaire |
C13H8Br3NOS |
Poids moléculaire |
466 g/mol |
Nom IUPAC |
3,5-dibromo-N-(4-bromophenyl)-2-sulfanylbenzamide |
InChI |
InChI=1S/C13H8Br3NOS/c14-7-1-3-9(4-2-7)17-13(18)10-5-8(15)6-11(16)12(10)19/h1-6,19H,(H,17,18) |
Clé InChI |
OKHDITLYENFQED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)S)Br |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)S)Br |
Autres numéros CAS |
15686-78-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



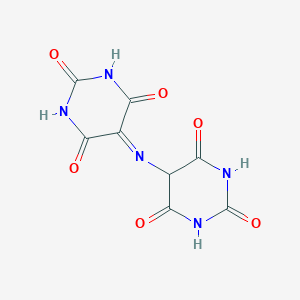
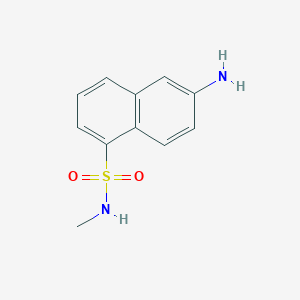
![Spiro[5.6]dodecane](/img/structure/B94616.png)
